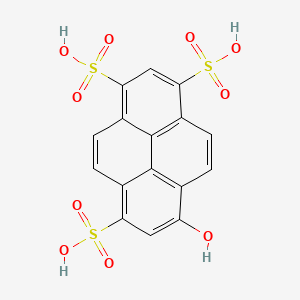

8-Hydroxypyrene-1,3,6-trisulfonic acid

Overview

Description

8-Hydroxypyrene-1,3,6-trisulfonic acid is a highly water-soluble fluorescent dye. It is commonly used in various scientific applications due to its unique properties, such as high fluorescence and pH sensitivity. This compound is particularly valuable in biological and chemical research for monitoring pH changes and detecting specific ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxypyrene-1,3,6-trisulfonic acid can be synthesized through the sulfonation of pyrene. The process involves the introduction of sulfonic acid groups into the pyrene molecule. The reaction typically requires fuming sulfuric acid and oleum as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 1, 3, and 6 positions of the pyrene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxypyrene-1,3,6-trisulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced under specific conditions to alter its fluorescence properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Altered fluorescent derivatives.

Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

Fluorescent pH Indicator

Properties and Mechanism:

HPTS is recognized for its ability to act as a cell-impermeable fluorescent pH indicator. It has a pKa value of approximately 6.4, making it suitable for measuring slightly acidic environments. The fluorescence intensity of HPTS changes with pH, allowing for precise monitoring of pH fluctuations in biological systems .

Applications:

- Cellular Imaging: HPTS is employed in live-cell imaging to monitor intracellular pH changes, providing insights into cellular metabolism and function.

- Environmental Monitoring: Its sensitivity to pH variations makes it valuable for detecting changes in environmental samples .

Biochemical Assays

Substrate for Enzymatic Reactions:

HPTS serves as a fluorogenic substrate for various enzymes, particularly lipases and esterases. Upon hydrolysis by these enzymes, HPTS releases hydroxypyrene trisulfonic acid, which exhibits increased fluorescence. This property is exploited in several biochemical assays .

Key Applications:

- Lipase Activity Assays: HPTS is used to measure lipase activity quantitatively. The increase in fluorescence correlates with the enzymatic breakdown of lipids, enabling researchers to assess lipid metabolism effectively.

- Esterase Activity Measurement: Similar to lipases, HPTS can be utilized to evaluate esterase activity through fluorescence changes.

Transport Studies

Vesicular Anion Transport Activity Assay:

The vesicular anion transport activity assay utilizes HPTS to monitor the internal pH of vesicles. This method helps investigate the transport mechanisms of anionophores across phospholipid membranes .

Importance:

This assay is crucial for understanding membrane transport processes and can be applied in drug delivery research and the study of ion channels.

Chemical Sensing and Biosensors

Development of Optical Sensors:

HPTS is incorporated into optical sensors due to its fluorescent properties. These sensors can detect changes in pH or the presence of specific ions in various environments, including clinical diagnostics and environmental assessments .

Biosensor Applications:

- Real-time Monitoring: HPTS-based sensors enable real-time monitoring of biochemical reactions and environmental conditions.

- Diagnostics: The compound's ability to indicate pH changes makes it useful in diagnostic assays for various diseases.

Research Case Studies

Several studies highlight the applications and benefits of using HPTS:

Mechanism of Action

The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonic acid is primarily based on its fluorescence properties. The compound exhibits strong fluorescence when excited by light of specific wavelengths. The intensity and wavelength of the emitted light can change based on the pH of the environment, making it an effective pH indicator. The sulfonic acid groups enhance its water solubility and allow it to interact with various ions and molecules, facilitating its use in different applications.

Comparison with Similar Compounds

Pyranine: Another fluorescent dye with similar properties but different sulfonation patterns.

Fluorescein: A widely used fluorescent dye with different chemical structure and properties.

Rhodamine: A fluorescent dye with distinct excitation and emission spectra.

Uniqueness: 8-Hydroxypyrene-1,3,6-trisulfonic acid is unique due to its high water solubility, strong fluorescence, and pH sensitivity. These properties make it particularly valuable in applications requiring precise pH monitoring and detection of specific ions and molecules.

Biological Activity

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) is a sulfonated derivative of pyrene that exhibits significant biological activity, particularly in the context of cellular transport mechanisms and membrane interactions. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

HPTS is characterized by its three sulfonic acid groups, which enhance its solubility in water and contribute to its fluorescent properties. The chemical structure is represented as follows:

- Molecular Formula : C₁₆H₁₀O₁₀S₃

- CAS Number : 61389-40-0

The presence of hydroxyl and sulfonic groups allows HPTS to interact with various biological molecules, making it a valuable tool in biochemical assays.

1. Membrane Transport Assays

HPTS is widely used in vesicular anion transport assays to evaluate the activity of anionophores across phospholipid membranes. The HPTS assay utilizes the compound to monitor internal pH changes within vesicles, providing insights into transport mechanisms facilitated by various compounds. This method has been instrumental in studying the efficacy of potential drug candidates in altering membrane permeability .

2. Fluorescence Properties

The unique fluorescence characteristics of HPTS make it suitable for various detection applications. Its ability to act as a fluorescent probe allows researchers to visualize cellular processes, including solute transport and membrane dynamics. For instance, studies have shown that HPTS can be effectively used to detect perfluorooctane sulfonate in environmental samples, demonstrating its versatility as a fluorescent sensor .

Case Study 1: Anion Transport Evaluation

In a study conducted by Gilchrist et al., HPTS was employed to assess the anion transport activity across lipid membranes. The results indicated that HPTS could successfully monitor changes in internal pH, reflecting the transport activity of anionophores. This study underscored the importance of HPTS in understanding membrane dynamics .

Case Study 2: Cellular Interaction Studies

Research published in Nature explored the interaction of HPTS with cell membranes during antimicrobial peptide assays. The study found that HPTS could effectively indicate membrane disruption caused by peptides, correlating with their biological activity at the cellular level. This highlights HPTS's role as a reliable indicator of membrane integrity during biological assays .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the spectral properties of HPTS, and how do they relate to its pH sensitivity?

HPTS exhibits pH-dependent fluorescence with excitation/emission maxima at 460/510 nm (neutral pH) and 403/511 nm (acidic pH) . Its pKa is ~6.4, making it ideal for studying physiological or slightly acidic pH ranges. Methodological Tip :

- Use dual-excitation ratiometric measurements (e.g., 460 nm and 403 nm) to minimize artifacts from dye concentration or photobleaching. Calibrate with standard buffers (pH 4–8) containing 10–50 µM HPTS .

Q. How should HPTS stock solutions be prepared for cellular or in vitro experiments?

HPTS is water-soluble but can also be dissolved in DMSO (10–20 mM stock). For intracellular pH studies, note that HPTS is membrane-impermeant; microinjection or electroporation is required for cytoplasmic loading . Methodological Tip :

- Filter-sterilize (0.22 µm) aqueous stock solutions to avoid particulate interference. Avoid freeze-thaw cycles; store aliquots at <-15°C protected from light .

Q. Why are there conflicting CAS numbers (e.g., 27928-00-3 vs. 6358-69-6) for HPTS?

The discrepancy arises from the compound’s form:

- 27928-00-3 : Refers to the free acid (8-Hydroxypyrene-1,3,6-trisulfonic acid).

- 6358-69-6 : Denotes the trisodium salt (commonly used due to higher water solubility) .

Methodological Tip : - Confirm the salt form when comparing literature data, as solubility and molecular weight (524.39 g/mol for trisodium salt) vary .

Advanced Research Questions

Q. How can HPTS be integrated into electrochemical systems to convert currents into fluorescence signals?

HPTS acts as a fluorogenic reporter in potentiostatic platforms , where oxidative/reductive currents alter local pH, modulating its fluorescence. For example:

- Pair HPTS with a counter-reporter (e.g., Amplex Red for H₂O₂ detection) in a dual-electrode setup.

- Use a Pt working electrode and Ag/AgCl reference electrode in buffered solutions (pH 6–7). Monitor fluorescence in real time with a spectrometer synchronized to electrochemical cycling .

Q. What experimental designs are optimal for studying anion transport using HPTS in lipid vesicles?

HPTS is used in vesicle-based transport assays to quantify proton-coupled anion flux:

- Prepare unilamellar vesicles (100–200 nm) with HPTS encapsulated. Quench external dye with a non-permeant agent (e.g., dextran-conjugated quencher).

- Initiate transport by adding anion gradients (e.g., Cl⁻/NO₃⁻). Measure fluorescence decay (λex 460 nm, λem 510 nm) to calculate transport rates.

- Normalize data using the I₄₆₀/I₄₀₃ ratio to account for vesicle heterogeneity .

Q. How can HPTS be incorporated into pH-responsive polymers for sensor applications?

HPTS-doped waterborne polyurethane (WPU) coatings exhibit high fluorescence and pH sensitivity:

- Synthesize WPU via polyaddition of isophorone diisocyanate (IPDI) and poly(propylene glycol) (Mn = 2000).

- Incorporate HPTS (0.1–1 wt%) during chain extension. Characterize using UV-Vis, fluorescence spectroscopy, and dynamic mechanical analysis.

- Optimize dye dispersion by sonicating HPTS in N-methyl-2-pyrrolidone (NMP) before mixing .

Q. Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in HPTS calibration curves under varying ionic strengths?

HPTS’s pKa shifts with ionic strength. For accurate calibration:

- Match calibration buffer ionic strength to experimental conditions (e.g., 150 mM KCl for physiological mimicry).

- Use the Henderson-Hasselbalch equation with activity coefficients adjusted via the Davies approximation .

Q. What strategies mitigate interference from sulfonic acid groups in HPTS-based anion selectivity studies?

HPTS’s sulfonate moieties can compete with target anions (e.g., Cl⁻):

- Use low HPTS concentrations (≤10 µM) to minimize competition.

- Validate selectivity via control experiments with non-sulfonated probes (e.g., fluorescein derivatives) .

Q. Key Properties of HPTS

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 524.39 g/mol (trisodium salt) | |

| pKa | 6.4 | |

| λex/λem (pH 7) | 460/510 nm | |

| Solubility | >100 mM in H₂O; 20 mM in DMSO | |

| Storage | <-15°C, desiccated, dark |

Properties

IUPAC Name |

8-hydroxypyrene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZRVSMLPASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275670 | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] | |

| Record name | Pyranine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27928-00-3 | |

| Record name | D&C Green No. 8 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D&C GREEN NO. 8 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.